吡硫鎓锌

描述

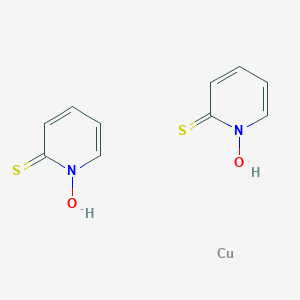

CopperPyrithione, also known as CopperPyrithione, is a useful research compound. Its molecular formula is C10H10CuN2O2S2 and its molecular weight is 317.9 g/mol. The purity is usually 95%.

The exact mass of the compound CopperPyrithione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality CopperPyrithione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CopperPyrithione including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

防污应用

吡硫鎓锌: 被广泛用作海洋涂料中的防污剂 . 它可以防止船体上生长海洋生物,如藤壶、藻类和贻贝,否则会导致燃料消耗增加和速度降低。该化合物抑制微生物生长的功效使其成为维护船舶性能和寿命的宝贵成分。

农业中的杀生物特性

在农业中,吡硫鎓锌用作杀菌剂来保护作物免受真菌病害 . 它对多种病原体有效,有助于提高产量和改善作物质量。它在作物保护产品中的使用有助于对抗霉病和叶斑病等疾病。

医学研究

吡硫鎓锌: 具有细胞毒性,正在探索其潜在的医学应用 . 研究表明它对癌细胞和细菌细胞有效,这为其在开发新型癌症疗法和抗菌治疗方面提供了可能性。

材料科学

在材料科学中,吡硫鎓锌因其抗菌特性而被用于消费品,如油漆和粘合剂 . 它还在有机合成反应中发挥作用,包括有机硫化合物的合成,这些化合物在各种工业过程中很重要 .

环境影响研究

吡硫鎓锌的环境影响是一个重要的研究领域,特别是它对水生生态系统的影响 . 研究重点关注其生物积累和对水生生物的毒性,这对制定关于其使用和排放到环境中的规章制度至关重要。

工业应用

吡硫鎓锌: 因其抗菌特性而被用于各种工业应用。 它在洗发水、油漆等产品中充当抗真菌剂和抗菌剂,还用作农业中的杀菌剂 . 然而,必须将它的有效性与适当的使用相平衡,以避免潜在的毒性。

作用机制

Target of Action

Copper Pyrithione (CuPT) is known to target a variety of organisms, including bacteria, fungi, and algae . It has also been found to have significant biological activity against cancer cells . In the context of its use as an antifouling agent, the primary targets are marine organisms that contribute to biofouling, such as marine algae and slime-forming bacteria .

Mode of Action

CuPT acts on microbial membranes to eliminate certain ion gradients that are used by bacteria to store energy and by fungi as the source of energy for nutrient transport . It has been found that pyrithione, the active portion of CuPT, eliminates fungal membrane charge gradients and inhibits the membrane-associated proton pump . This activity would inhibit membrane transport of nutrients, leading to starvation and eventual death of the target organisms .

Biochemical Pathways

It is known that the compound disrupts ion gradients across cell membranes, which are crucial for various cellular functions . This disruption can lead to a collapse of H+ gradients, K+ gradients, and other cell ion gradients important to cell function .

Pharmacokinetics

CuPT has extremely low aqueous solubility, which limits its applicability . Researchers have developed a series of peg-substituted pyrithione copper (ii) complexes with significantly increased aqueous solubility . These complexes retain the biological activity of CuPT while improving its solubility, thereby potentially enhancing its bioavailability .

Result of Action

The action of CuPT results in a variety of molecular and cellular effects. For instance, it has been found to induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress . In zebrafish embryos, exposure to CuPT resulted in morphological abnormalities in notochord and muscle architecture . At the molecular level, CuPT exposure led to a significant decrease in the expression of genes involved in antioxidant response, detoxification, Cu transport, energy metabolism, and cell cycle regulation .

安全和危害

Copper Pyrithione is harmful if swallowed and fatal if inhaled . It may cause skin irritation and serious eye damage . It is recommended to use personal protective equipment, avoid dust formation, and use only under a chemical fume hood . In case of contact with skin or eyes, immediate medical attention is required .

未来方向

The global Copper Pyrithione market size was estimated at USD 418.57 million in 2021, USD 452.94 million in 2022, and is projected to grow at a Compound Annual Growth Rate (CAGR) of 8.38% to reach USD 678.64 million by 2027 . This suggests a promising future for Copper Pyrithione in various industries.

生化分析

Biochemical Properties

Copper Pyrithione interacts with various enzymes and proteins in biochemical reactions. It has shown excellent biological activity against cancer cells and bacterial cells . The copper pyrithione complex is more thermodynamically stable, and copper has a higher affinity for the pyrithione ligands than other metals .

Cellular Effects

Copper Pyrithione has been found to induce cytotoxicity and neurotoxicity in neuronal/astrocytic co-cultured cells via oxidative stress . It suppresses all parameters in the neurite outgrowth assays, including neurite length . It also downregulates the expression of genes involved in neurodevelopment and maturation and upregulates astrocyte markers .

Molecular Mechanism

Copper Pyrithione exerts its effects at the molecular level through various mechanisms. It has been used as a catalyst for the oxidation of secondary and primary benzyl alcohols to furnish corresponding carbonyl compounds in high yields of up to 98% . This type of reaction can be carried out in mild conditions, using molecular oxygen or air as the oxidant .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Copper Pyrithione change over time. For instance, in a study on rainbow trout, a 24-hour acute exposure to Copper Pyrithione induced 85% mortality in 15 hours . The 8- and 16-day toxicokinetics showed a greater accumulation of copper in the gills of fish exposed to Copper Pyrithione compared to fish exposed to Cu 2+ from CuSO 4 .

Dosage Effects in Animal Models

The effects of Copper Pyrithione vary with different dosages in animal models. In zebrafish embryos, exposure to increasing concentrations of Copper Pyrithione for 24 hours resulted in morphological abnormalities at concentrations of 12 µg/L and higher . At 120 hours post-fertilization, 47% of the 64 µg/L Copper Pyrithione treated embryos hatched .

Metabolic Pathways

It is known that Copper Pyrithione induces mitochondrial dysfunction and promotes the generation of reactive oxygen species .

Transport and Distribution

Copper Pyrithione is transported and distributed within cells and tissues. The 8- and 16-day toxicokinetics showed a greater accumulation of copper in the gills of fish exposed to Copper Pyrithione compared to fish exposed to Cu 2+ from CuSO 4 .

Subcellular Localization

It is known that Copper Pyrithione induces mitochondrial dysfunction , suggesting that it may localize to the mitochondria within cells.

属性

IUPAC Name |

copper;1-hydroxypyridine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5NOS.Cu/c2*7-6-4-2-1-3-5(6)8;/h2*1-4,7H; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNCWVQDOPICKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)N(C=C1)O.C1=CC(=S)N(C=C1)O.[Cu] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10CuN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154592-20-8 | |

| Record name | Copper, [1-(hydroxy-κO)-2(1H)-pyridinethionato-κS2] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)